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Introduction
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI).[1] It is highly selective for both EGFR-TKI sensitizing

mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a

common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2]

Osimertinib spares wild-type EGFR, leading to a more favorable toxicity profile compared to

earlier-generation TKIs.[2] These application notes provide detailed protocols and guidance for

the use of Osimertinib in preclinical animal models of non-small cell lung cancer (NSCLC).

Mechanism of Action
Osimertinib covalently binds to the cysteine-797 residue within the ATP-binding site of mutant

EGFR, leading to irreversible inhibition of its kinase activity.[1] This blockade of EGFR signaling

inhibits downstream pathways crucial for tumor cell proliferation and survival, including the

PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. The inhibition of these pathways

ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Signaling Pathway of Osimertinib's Action
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Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Data Presentation
In Vitro Potency of Osimertinib

Cell Line
EGFR Mutation
Status

Osimertinib IC50
(nM)

Reference

PC-9 Exon 19 deletion 8 - 23 [2][3]

H1975 L858R + T790M 4.6 - 11 [2][3]

PC-9ER
Exon 19 deletion +

T790M
166 [3]

LoVo Wild-Type 493.8 [4]

Calu-3 Wild-Type 650 [2]

H2073 Wild-Type 461 [2]
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Pharmacokinetics of Osimertinib in Mice (Single Oral
Dose)

Dose (mg/kg) Cmax (ng/mL)
AUC0-24h
(ng·h/mL)

Brain-to-
Plasma Ratio

Reference

5 235 2840 2.5 [1]

25 1410 19100 1.8 [1]

In Vivo Efficacy of Osimertinib in Xenograft Models
Animal Model Cell Line

Treatment and
Dose

Outcome Reference

Nude Mice
PC-9 (Brain

Metastasis)

Osimertinib 5

mg/kg/day, p.o.

Significant tumor

regression
[5]

Nude Mice
PC-9 (Brain

Metastasis)

Osimertinib 25

mg/kg/day, p.o.

Tumor

regression
[6]

Nude Mice
H1975

(Subcutaneous)

Osimertinib

(dose-

dependent)

Profound and

sustained

regression

[2]

NOD-SCID Mice
PC9-luciferase

(Orthotopic)

Osimertinib 15

mg/kg (weekly)

Complete

absence of tumor

cell homing to

lungs

[7]

Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy
Studies
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient

mice to evaluate the efficacy of Osimertinib.

Experimental Workflow for Subcutaneous Xenograft Model
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1. Cell Culture
(e.g., H1975, PC-9)

2. Cell Harvesting & Preparation
(~5 x 10^6 cells/mouse)

3. Subcutaneous Injection
(Flank of immunodeficient mouse)

4. Tumor Growth Monitoring
(Caliper measurements)

5. Randomization
(Tumor volume ~100-150 mm³)

6. Treatment Initiation
(Vehicle vs. Osimertinib)

7. Continued Monitoring
(Tumor volume, body weight, clinical signs)

8. Endpoint Analysis
(Tumor weight, IHC, etc.)
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Caption: A typical workflow for a subcutaneous xenograft study.

Materials:
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NSCLC cell line with relevant EGFR mutation (e.g., H1975: L858R/T790M)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA

Matrigel (optional, can improve tumor take rate)

Immunodeficient mice (e.g., athymic nude or NOD-SCID, 6-8 weeks old)

Osimertinib

Vehicle for Osimertinib (e.g., 1% Polysorbate 80 in water or a solution of 30%

dimethylacetamide in water)[8]

Syringes (1 mL) and needles (27-30 gauge)

Digital calipers

Animal balance

Procedure:

Cell Culture:

Culture NSCLC cells in complete medium until they reach 70-80% confluency.

Ensure cells are healthy and free from contamination.

Cell Preparation for Injection:

Wash cells with PBS and detach using trypsin-EDTA.

Neutralize trypsin with complete medium and centrifuge the cell suspension.

Wash the cell pellet twice with sterile PBS.
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Resuspend the cells in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5

x 10^7 cells/mL. Keep on ice.

Subcutaneous Injection:

Anesthetize the mice according to approved institutional protocols.

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of

each mouse.

Tumor Growth Monitoring:

Monitor the mice daily for general health and tumor appearance.

Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3

times per week.

Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.[9]

Randomization and Treatment:

When the average tumor volume reaches 100-150 mm³, randomize the mice into

treatment groups (e.g., vehicle control, Osimertinib low dose, Osimertinib high dose).

Prepare Osimertinib in the chosen vehicle at the desired concentrations.

Administer Osimertinib or vehicle to the respective groups, typically via oral gavage, once

daily.

Continued Monitoring and Endpoints:

Continue to measure tumor volume and body weight 2-3 times per week.

Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled

fur.[10][11]

The study should be terminated when tumors in the control group reach the maximum size

allowed by institutional guidelines (e.g., 1500-2000 mm³) or if animals show signs of
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significant distress.[10][12]

At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor

weight and process the tissue for further analysis (e.g., histology, immunohistochemistry,

Western blotting).

Protocol 2: Brain Metastasis Model
For studying the efficacy of Osimertinib on central nervous system (CNS) metastases,

intracranial injection models are utilized. These are more complex and require stereotactic

equipment.

Materials:

Luciferase-expressing NSCLC cells (e.g., PC-9-luc)

Stereotactic injection apparatus

Bioluminescence imaging system (e.g., IVIS)

Other materials as listed in Protocol 1

Procedure:

Cell Preparation: Prepare cells as described in Protocol 1.

Intracranial Injection:

Anesthetize the mouse and secure it in a stereotactic frame.

Inject a small volume of cell suspension (e.g., 2 µL containing 1 x 10^5 cells) into the brain

at specific coordinates.

Tumor Growth Monitoring:

Monitor tumor growth non-invasively using bioluminescence imaging weekly.

Treatment and Analysis:
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Once a detectable bioluminescent signal is established, randomize mice and begin

treatment as described in Protocol 1.

Monitor tumor progression via bioluminescence and animal survival.

Application Notes
Vehicle Selection: Osimertinib can be formulated in various vehicles for in vivo studies. A

common formulation is a suspension in 1% Polysorbate 80 in water.[8] For intravenous

administration, a solution of 30% dimethylacetamide in water has been used.[8] It is crucial

to test the vehicle alone as a control group to ensure it has no effect on tumor growth or

animal health.

Dose Selection: The dose of Osimertinib can vary depending on the animal model and the

specific research question. Doses in mice have ranged from 1 mg/kg to 25 mg/kg per day.[5]

[6] It is advisable to perform a dose-response study to determine the optimal dose for your

model.

Animal Monitoring: Close monitoring of animal health is critical. This includes daily

observation for clinical signs of distress, as well as regular measurement of body weight and

tumor volume.[10][11] Humane endpoints should be clearly defined in the experimental

protocol in accordance with institutional guidelines.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure with

efficacy, it is recommended to conduct PK/PD studies. This involves collecting blood and

tumor tissue at various time points after drug administration to measure the concentration of

Osimertinib and its effect on target modulation (e.g., phosphorylation of EGFR).

Resistance Models: To study mechanisms of acquired resistance to Osimertinib, resistant

cell lines can be generated in vitro by continuous exposure to increasing concentrations of

the drug.[13] These resistant cells can then be used to establish xenograft models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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